REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]([OH:10])=[O:9])[CH:4]=[CH:3]1.C(O[CH2:15][CH2:16][CH2:17][CH3:18])(=O)C.OS(O)(=O)=O>C(O)CCC>[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]([O:10][CH2:15][CH2:16][CH2:17][CH3:18])=[O:9])[CH:4]=[CH:3]1
|
Name
|
|
Quantity
|
117.24 g
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=NN1)C(=O)O
|
Name
|
|
Quantity
|
293 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
410 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
the residue washed with n-butyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC(=NN1)C(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130.6 g | |
YIELD: PERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |